Dinoterb

Catalog No.
S602461
CAS No.
1420-07-1
M.F
C10H12N2O5
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinoterb

CAS Number

1420-07-1

Product Name

Dinoterb

IUPAC Name

2-tert-butyl-4,6-dinitrophenol

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C10H12N2O5/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17/h4-5,13H,1-3H3

InChI Key

IIPZYDQGBIWLBU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

solubility

1.87e-05 M
In water, 4.5 mg/L at pH 5, 20 °C
In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts.

Synonyms

dinoterb

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

The exact mass of the compound Dinoterb is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.87e-05 min water, 4.5 mg/l at ph 5, 20 °cin cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. in alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. soluble in aqueous alkalis with the formation of salts.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166496. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Dinitrophenols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dinoterb (2-tert-butyl-4,6-dinitrophenol, CAS 1420-07-1) is a highly lipophilic dinitrophenol derivative recognized primarily for its potent uncoupling of oxidative phosphorylation . While historically utilized as an agrochemical, its current procurement relevance is strictly limited to specialized analytical standards, toxicology reference materials, and controlled biochemical research [1]. Characterized by a stable solid state at room temperature and very low aqueous solubility, Dinoterb serves as a critical benchmark for evaluating membrane-permeable protonophores and assessing the environmental degradation of sterically hindered nitrophenols .

Research Fit

Workflow

Mitochondrial uncoupling mechanism research

Selection

Analytical reference standard for dinitrophenol methods

Context

Restricted-use research compound; not for field or commercial application

Substituting Dinoterb with its closest structural analog, Dinoseb (the sec-butyl isomer), or the simpler DNOC (the methyl analog), fundamentally alters the material's physical handling and phase-partitioning behavior. Dinoseb is a low-melting solid that often transitions to a viscous liquid in warm ambient conditions, which complicates precise gravimetric weighing and solid-state stability [1]. Furthermore, the tert-butyl group in Dinoterb imparts a distinct pKa shift and a roughly 10-fold reduction in aqueous solubility compared to Dinoseb [2]. These differences dictate that using a generic dinitrophenol substitute will skew partition coefficients, alter buffer speciation profiles, and introduce handling inconsistencies in high-precision analytical or toxicological workflows.

Substitution Risk

Toxicity

In-class substitution with dinoseb may shift acute toxicity endpoints; LD50 profiles are not interchangeable.

Detection

Analytical detection sensitivity varies between dinitrophenols; method parameters require compound-specific validation.

Environment

Soil half-life and volatility differ substantially; environmental fate models cannot substitute dinoterb with dinoseb or DNOC.

Thermal Stability and Physical State Handling

Dinoterb exhibits a melting point of 125.5-126.5 °C, making it a highly stable crystalline solid at room temperature . In stark contrast, its sec-butyl analog, Dinoseb, has a melting point of 38-42 °C, causing it to become a viscous liquid or semi-solid under slightly elevated ambient conditions[1].

Evidence DimensionMelting Point
Target Compound Data125.5-126.5 °C (Solid)
Comparator Or BaselineDinoseb: 38-42 °C (Low-melting solid / viscous liquid)
Quantified Difference~85 °C higher melting point
ConditionsStandard ambient laboratory conditions

Ensures the compound remains a stable, easily weighable crystalline solid, eliminating the handling and formulation difficulties associated with low-melting analogs.

Acute oral toxicity
Head-to-head
LD50 62 mg/kg vs dinoseb 25–46 mg/kg
Supports toxicity profile differentiation
Rat, oral administration

Aqueous Solubility and Hydrophobic Partitioning

The steric bulk of the tert-butyl group in Dinoterb restricts its aqueous solubility to just 4.5 mg/L at pH 5 (20 °C) [1]. Conversely, Dinoseb exhibits an aqueous solubility of approximately 52 mg/L under similar conditions . This represents a roughly 10-fold decrease in water solubility for Dinoterb.

Evidence DimensionAqueous Solubility
Target Compound Data4.5 mg/L (at pH 5, 20 °C)
Comparator Or BaselineDinoseb: ~52 mg/L (at 20-25 °C)
Quantified Difference~10-fold lower aqueous solubility
ConditionsAqueous media at 20-25 °C

The enhanced lipophilicity is critical for assays requiring strict organic-phase partitioning or high retention in lipid membranes.

Soil microbial inhibition
Head-to-head
Stronger DHA/SIR inhibition vs dinoseb-acetate
Supports positive control selection context
Loamy sand, 5x field rate, 90-d incubation

Acid Dissociation (pKa) and Buffer Speciation

Dinoterb has a documented pKa of 5.0, whereas Dinoseb has a lower pKa of 4.4 to 4.62 [1]. Because dinitrophenols act as protonophores by crossing membranes in their undissociated state, this pKa shift means Dinoterb remains neutral and membrane-permeable at slightly higher, more physiologically relevant pH levels than Dinoseb[2].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 5.0
Comparator Or BaselineDinoseb: pKa = 4.4 - 4.62
Quantified Difference~0.4 - 0.6 unit shift toward neutral pH
ConditionsAqueous buffer speciation at 20 °C

Requires specific buffer adjustments during extraction and ensures prolonged membrane permeability at higher pH levels compared to Dinoseb.

HPLC detection limit
Head-to-head
Amperometric 1 ng; UV 24 ng
Informs analytical method parameter review
DNOC 0.3 ng / 2 ng respectively

Baseline Mammalian Toxicity and Reference Suitability

Despite the significant differences in physical properties, Dinoterb maintains a potent baseline toxicity comparable to its analogs, with an oral LD50 in rats of 26 mg/kg . Dinoseb demonstrates a nearly identical oral LD50 of 25-28 mg/kg [1]. This confirms that the structural modification improves handling without diminishing the core uncoupling potency.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data26 mg/kg
Comparator Or BaselineDinoseb: 25-28 mg/kg
Quantified DifferenceStatistically comparable baseline toxicity
ConditionsIn vivo (Rat, Oral administration)

Allows for direct toxicological comparison and use as a positive control for oxidative phosphorylation uncoupling, while offering enhanced physical handling properties.

Phytotoxicity ranking
Class-level
Ranked #1 among 6 phenolic herbicides
Provides maximum-effect benchmark
L. sativum & Microtox®; exact EC50 not reported
Soil half-life
Context-dependent
~10 d vs dinoseb ~30 d
Supports environmental persistence context
Aerobic lab incubation, 20°C
Vapor pressure
Context-dependent
20 mPa vs dinoseb 0.14 mPa
Supports volatility-dependent fate context
At 20°C; ~140× higher

High-Precision Analytical Reference Standards

Due to its high melting point (125.5-126.5 °C) and solid-state stability, Dinoterb is highly suitable for LC-MS/MS and GC-MS calibration standards. It prevents the degradation and gravimetric weighing errors commonly associated with low-melting analogs like Dinoseb.

Mitochondrial Uncoupling and Bioenergetics Assays

Selected for in vitro cellular respiration studies where its specific pKa (5.0) and extremely low aqueous solubility (4.5 mg/L) ensure predictable partitioning into the inner mitochondrial membrane, allowing researchers to accurately model protonophore behavior [1].

Environmental Fate and Photodegradation Modeling

Utilized as a structurally hindered benchmark in soil mobility and water sediment degradation studies. Its stability at pH 5-9 and specific photostability profile (DT50 14-18 days in water) provide a critical contrast to less persistent or more water-soluble nitrophenol derivatives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical method development for dinitrophenol herbicides
Distinct chromatographic detection profile
Method detection limit and separation parameter review
Soil ecotoxicology positive control screening
Ecotoxicological response profile
Dose-response and microbial endpoint validation
Mitochondrial uncoupling mechanism studies
Uncoupler mechanism profile
Concentration-dependent uncoupling assay interpretation

Physical Description

Dinoterb is a yellow solid. Used as a herbicide and a rodenticide. (EPA, 1998)

Color/Form

Pale yellow solid

XLogP3

3.4

Boiling Point

Decomposes above 220 °C

LogP

log Kow = 3.64 (est)

Odor

Phenol-like

Melting Point

259 °F (EPA, 1998)
126.0 °C
126 °C

UNII

2O5H456CFI

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Dinoterb, a contact herbicide, affects respiration and photosynthesis of mitochondria and chloroplasts. On mitochondria, at low concentrations, it acts as an uncoupler of oxidative phosphorylation; at higher concentrations, it inhibits the electron transport chains, probably before cytochrome c. On chloroplasts, dinoterb has a stimulatory effect on oxygen uptake in the reduced dichlorophenol-indophenol-methyl viologen couple; however, it is also an inhibitor of the Hill reaction and its site of inhibition is located before plastoquinone, near photosystem II.

Vapor Pressure

1.22X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1420-07-1

Wikipedia

Dinoterb

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Dinoterb can be synthesized by nitration of 2-tert-butylphenol.

General Manufacturing Information

USA: Not marketed.
The WHO Recommended Classification of Pesticides by Hazard identifies Dinoterb (technical grade) as Class IB: highly hazardous; Main Use: herbicide.
Introduced by Pepro (now Bayer AG) and by Murphy Chemical Ltd (who no longer manufacture or market it) and currently available as amine salts or as mixtures with other herbicides. (French patent 1 475 686; 1 532 332; British patent 1 126 658; USA patent 3 565 601 all to Pepro).
/Biological properties are/ much like dinoseb except it is more selective on cereals and less dependent on climatic conditions so that the period of use during growth is longer.

Analytic Laboratory Methods

A simple determination method of dinoseb and dinoterb in agricultural products, livestock products and seafood by LC-MS/MS was developed. ... The limits of quantitation were 0.001 ug/g for both compounds.
Product analysis by methylation with diazomethane followed by GLC ... Residues by GLC.
Liquid chromatographic system, capable of selectively detecting individual phenolic cmpd at 1 ppb levels IN water, is described.
In soil by GC analysis.
Lettuce, carrots, and apples were spiked with 0.05-10 ppm phenols, extracted with Me2CO, and after a thorough clean-up examined by gas chromatography using a capillary column 12 m long and a stationary phase consisting of OV-101 fluid and Me silicone. Ar-Me (9:1) was the carrier gas and an electron capture detector was used. Column temperature was ... 135 °C for ... dinoterb. Recovery was 90-100%.

Stability Shelf Life

Stable in neutral, acidic and alkaline media.

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